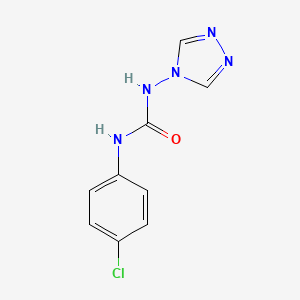

1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles as a Core Scaffold in Chemical Research

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal and agricultural chemistry due to its presence in a wide array of biologically active compounds. Its significance stems from several key properties:

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a parent molecule.

Hydrogen Bonding Capability: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov

Dipole Moment: The arrangement of nitrogen atoms imparts a significant dipole moment, which can influence the molecule's solubility and binding characteristics. nih.gov

Versatile Bioactivity: Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, as illustrated in the table below.

| Biological Activity of 1,2,4-Triazole Derivatives | Examples of Applications |

| Antifungal | Used in agriculture to control pathogenic fungi and in medicine to treat fungal infections. nih.govnih.govekb.eg |

| Herbicidal | Employed for weed control in various crops. researchgate.netresearchgate.net |

| Plant Growth Regulation | Can influence hormonal balance and protect plants against environmental stress. researchgate.netresearchgate.netindexcopernicus.com |

| Anticancer | Investigated for their potential to inhibit cancer cell proliferation. |

| Antiviral & Antibacterial | Researched for activity against various viral and bacterial strains. nih.gov |

Role of Urea (B33335) Linkages in the Design of Bioactive Chemical Entities

The urea moiety (-NH-C(O)-NH-) is a fundamental functional group in organic and medicinal chemistry. Its role in the design of bioactive compounds is critical, primarily due to its exceptional ability to form hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor.

This dual functionality allows the urea linkage to act as a rigid and reliable anchor, locking a molecule into the binding site of a protein or enzyme. This interaction is often a key determinant of a compound's biological activity. Furthermore, the urea linker can fine-tune crucial drug-like properties such as solubility, permeability, and metabolic stability. The incorporation of a urea functionality is a common strategy in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds.

Academic Research Perspectives on 1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea and its Chemical Analogs

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly accessible literature, a significant body of research exists for its close chemical analogs. This research provides valuable insights into the potential properties and applications of this class of compounds. The general synthetic approach involves the reaction of 4-amino-1,2,4-triazole (B31798) with a substituted phenyl isocyanate, in this case, 4-chlorophenyl isocyanate.

Academic studies on analogous 1-aryl-3-(1,2,4-triazol-4-yl)urea derivatives have explored their potential in several areas:

Antifungal Activity: A key area of investigation for triazole derivatives is their effect on fungal pathogens. Research on compounds like 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, an analog, has shown significant potential against Candida albicans. ekb.eg The presence of the 4-chlorophenyl group is often correlated with enhanced fungicidal activity.

Herbicidal and Plant Growth Regulating Activity: Phenylurea compounds are a well-established class of herbicides that typically act by inhibiting photosynthesis. researchgate.net The combination of a phenylurea structure with a triazole moiety, known for its plant growth-regulating effects, suggests that these hybrids could possess unique herbicidal or plant regulatory properties. researchgate.netnih.gov Research on related triazole derivatives has shown they can inhibit gibberellin biosynthesis, leading to reduced stem elongation and increased stress tolerance in plants. nih.govresearchgate.net

Anticancer Research: The urea linkage is a key feature in many kinase inhibitors used in cancer therapy. The combination of the aryl-urea scaffold with a triazole ring has been explored for cytotoxic activity against various cancer cell lines.

The table below presents representative data for analogs, illustrating the type of information generated in academic research for this class of compounds.

Representative Research Data for 1-Aryl-3-(1,2,4-triazol-4-yl)urea Analogs (Note: This data is for illustrative purposes based on research on analogous compounds and does not represent the specific compound this compound)

| Compound Analog | Synthetic Method | Observed Biological Activity | Key Finding |

| Thiourea (B124793)/Urea derivatives with 1,2,4-triazole moieties | Reaction of thiocarbohydrazide (B147625) with corresponding urea compounds. nih.gov | Antifungal activity against plant pathogens. nih.gov | Some derivatives showed good activity against Phomopis species. nih.gov |

| 1,2,4-Triazole-linked urea/thiourea conjugates | Multi-step synthesis involving isothiocyanate intermediates. | Cytotoxicity against human cancer cell lines (MCF-7, A549, etc.). | A 4-chlorophenyl substituted thiourea analog showed significant cytotoxicity on MCF-7 breast cancer cells. |

| Triazole urea-based compounds | Structure-guided design and synthesis. | Plant growth regulation (inhibition of karrikin signaling). nih.gov | Identified as selective antagonists of the KAI2 receptor in Arabidopsis. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c10-7-1-3-8(4-2-7)13-9(16)14-15-5-11-12-6-15/h1-6H,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJMZHOTFSTIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN2C=NN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329845 | |

| Record name | 1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

351225-32-6 | |

| Record name | 1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Chlorophenyl 3 1,2,4 Triazol 4 Yl Urea

Strategic Approaches for the Synthesis of 1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea

The construction of the this compound scaffold can be achieved through several synthetic pathways. These routes are broadly categorized into conventional methods, which have been long-established, and modern protocols that offer improvements in terms of efficiency, reaction times, and environmental impact.

Conventional Chemical Synthesis Routes

The most common and straightforward conventional method for the synthesis of this compound involves the reaction of a substituted phenyl isocyanate with an appropriate amino-triazole derivative. Specifically, 4-chlorophenyl isocyanate is reacted with 4-amino-1,2,4-triazole (B31798). This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature or with gentle heating. The nucleophilic addition of the amino group of the triazole to the electrophilic carbonyl carbon of the isocyanate proceeds to form the desired urea (B33335) linkage.

Another conventional approach involves the reaction of an amine with a carbamoyl (B1232498) chloride. In this case, 4-amino-1,2,4-triazole could be reacted with 4-chlorophenylcarbamoyl chloride. However, the isocyanate route is generally preferred due to the ready availability of the starting materials and the simplicity of the reaction.

The synthesis of the 1,2,4-triazole (B32235) ring itself can be accomplished through various methods, such as the Pellizzari reaction, which involves the reaction of an amide with a hydrazide, or the Einhorn-Brunner reaction, which is the condensation of a hydrazine (B178648) with a diacylamine. scispace.comresearchgate.net

Modern and Efficient Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. pnrjournal.com The synthesis of this compound and its derivatives has been successfully adapted to microwave conditions. researchgate.netnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov This rapid heating, combined with the ability to reach higher temperatures and pressures, can overcome activation energy barriers and enhance reaction rates.

For example, the condensation of 4-chlorophenyl isocyanate and 4-amino-1,2,4-triazole can be efficiently carried out in a microwave reactor, often in a solvent-free or high-boiling point solvent system. organic-chemistry.org This not only improves the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste. pnrjournal.com

| Synthetic Protocol | Reactants | Conditions | Advantages |

| Conventional Synthesis | 4-chlorophenyl isocyanate, 4-amino-1,2,4-triazole | Inert solvent (e.g., THF, DCM), Room temperature or gentle heating, Several hours | Well-established, reliable. |

| Microwave-Assisted Synthesis | 4-chlorophenyl isocyanate, 4-amino-1,2,4-triazole | Microwave irradiation, Solvent-free or high-boiling point solvent, Minutes | Rapid reaction times, Higher yields, Environmentally friendly. pnrjournal.comresearchgate.netnih.gov |

Synthesis of Structural Analogs and Derivatives of this compound

The modular nature of the this compound structure allows for extensive derivatization at three key positions: the 1,2,4-triazole ring, the 4-chlorophenyl moiety, and the urea linkage. These modifications are crucial for structure-activity relationship (SAR) studies and the development of compounds with improved biological profiles.

Modifications on the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is a versatile scaffold that can be modified in several ways. One common modification is the introduction of substituents at the C3 and C5 positions of the triazole ring. This can be achieved by starting with appropriately substituted hydrazides or by post-synthetic modification of the triazole ring. For instance, 1,2,4-triazole-3-thiol derivatives can be synthesized and further functionalized at the thiol group. mdpi.comzsmu.edu.ua

Another approach involves the synthesis of N-substituted 1,2,4-triazoles. The nitrogen atoms in the triazole ring can be alkylated or arylated to introduce additional diversity. The synthesis of such derivatives often involves multi-step reaction sequences starting from simpler precursors. chemmethod.comisres.org For example, new 1,2,4-triazole derivatives can be prepared from 4-amino-1,2,4-triazole through a multi-step protocol involving the formation of Schiff bases and subsequent reactions to introduce various functionalities. chemmethod.com

Substitutions on the 4-Chlorophenyl Moiety

The 4-chlorophenyl ring is another key area for structural modification. A wide variety of substituted anilines or phenyl isocyanates can be used as starting materials to introduce different functional groups onto the phenyl ring. These substituents can modulate the electronic properties and steric bulk of the molecule, which can significantly impact its biological activity.

For example, analogs with different halogen substitutions (e.g., fluorine, bromine) or electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., nitro, trifluoromethyl) groups have been synthesized. nih.govnih.govresearchgate.net The synthesis of these derivatives generally follows the same synthetic routes as the parent compound, simply by starting with the appropriately substituted phenyl isocyanate or aniline. nih.gov

| Derivative | Starting Material | Significance |

| 1-(4-Fluorophenyl)-3-(1,2,4-triazol-4-yl)urea | 4-Fluorophenyl isocyanate | Investigating the effect of fluorine substitution on activity. nih.gov |

| 1-(4-Bromophenyl)-3-(1,2,4-triazol-4-yl)urea | 4-Bromophenyl isocyanate | Exploring the impact of a heavier halogen on biological properties. nih.gov |

| 1-(4-Methoxyphenyl)-3-(1,2,4-triazol-4-yl)urea | 4-Methoxyphenyl isocyanate | Studying the influence of an electron-donating group. mdpi.com |

| 1-(4-Nitrophenyl)-3-(1,2,4-triazol-4-yl)urea | 4-Nitrophenyl isocyanate | Examining the effect of a strong electron-withdrawing group. |

| 1-(p-Tolyl)-3-(1,2,4-triazol-4-yl)urea | p-Tolyl isocyanate | Assessing the impact of a methyl group on the phenyl ring. uni.lu |

Alterations to the Urea Linkage

The urea linkage (-NH-CO-NH-) is a critical component of the molecule, often involved in hydrogen bonding interactions with biological targets. Altering this linkage can lead to compounds with different chemical properties and biological activities.

One common alteration is the replacement of the oxygen atom with a sulfur atom to form a thiourea (B124793) derivative (-NH-CS-NH-). chemmethod.com These thiourea analogs are typically synthesized by reacting the corresponding isothiocyanate (e.g., 4-chlorophenyl isothiocyanate) with 4-amino-1,2,4-triazole. beilstein-journals.orgbeilstein-journals.orgnih.gov The synthesis of thioureas can also be achieved through mechanochemical methods, which are solvent-free and highly efficient. beilstein-journals.orgbeilstein-journals.org

Furthermore, the urea linkage can be replaced by a guanidine (B92328) group (-NH-C(=NH)-NH-). The synthesis of guanidines can be accomplished by the guanylation of amines or by the conversion of thioureas. kent.ac.ukacs.org For example, a thiourea derivative can be converted to the corresponding guanidine by treatment with a desulfurizing agent in the presence of an amine. acs.org These modifications to the urea linkage introduce significant changes to the electronic and hydrogen-bonding capabilities of the molecule, which can have a profound impact on its biological activity. beilstein-journals.orgkent.ac.uk

Computational and Theoretical Investigations of 1 4 Chlorophenyl 3 1,2,4 Triazol 4 Yl Urea and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. These methods allow for the prediction of various molecular parameters that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. DFT studies on 1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea and its analogs provide deep insights into their geometry, reactivity, and spectroscopic characteristics.

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of its atoms.

Table 1: Representative Optimized Geometrical Parameters for Phenyl-Urea-Triazole Derivatives (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (urea) | 1.24 - 1.26 | ||

| C-N (urea) | 1.36 - 1.40 | ||

| N-C (phenyl) | 1.41 - 1.43 | ||

| N-N (triazole) | 1.32 - 1.38 | ||

| C-N-C (urea) | 120 - 125 | ||

| Phenyl-Urea | 20 - 40 | ||

| Urea-Triazole | 10 - 30 |

Note: This table is illustrative and compiled from typical values found in computational studies of similar molecules. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests that the molecule is more reactive and can be easily excited. irjweb.com

For derivatives of 1,2,4-triazole (B32235), the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO may be distributed over the triazole ring and the urea (B33335) moiety. nih.gov The distribution of these orbitals provides information about the sites susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap for similar triazole derivatives has been computed to be in the range of 4 to 6 eV, indicating good kinetic stability. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Triazole Derivatives (Illustrative Data)

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl-Triazole-Urea | -7.1 to -6.8 | -1.5 to -1.3 | 5.6 to 5.5 |

| Chloro-Substituted | -7.2 to -6.9 | -1.6 to -1.4 | 5.6 to 5.5 |

| Nitro-Substituted | -7.2 to -7.0 | -2.6 to -2.4 | 4.6 to 4.5 |

Note: This table is illustrative and based on findings for various substituted triazole compounds. nih.gov The exact values are dependent on the specific molecular structure and the level of theory used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule.

In a typical MEP map, regions of negative potential (usually colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the urea's N-H groups would exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.net

Predicted Spectroscopic Properties (e.g., Infrared, Nuclear Magnetic Resonance)

DFT calculations can also be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations help in the assignment of the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational frequencies would include the N-H stretching of the urea group (typically around 3300-3500 cm⁻¹), the C=O stretching of the urea (around 1650-1700 cm⁻¹), and various C-N and C-C stretching and bending modes from the triazole and phenyl rings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure. The chemical shifts of the protons on the phenyl and triazole rings, as well as the N-H protons of the urea linkage, would be of particular interest. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can be used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with other molecules.

Molecular dynamics (MD) simulations, for instance, can provide information about the conformational flexibility of this compound over time. jppres.com By simulating the motion of the atoms based on a force field, MD can reveal the dominant conformations in solution and the transitions between them. Such simulations are particularly useful for understanding how the molecule might interact with a biological receptor, providing insights into its potential mechanism of action if it were to be developed as a therapeutic agent. For related urea-containing compounds, MD simulations have been used to assess the stability of their binding to protein targets. jppres.com

Molecular Docking Studies for Predicted Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target, providing critical information about binding energetics and the specific amino acid residues involved in the interaction. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and understanding their binding modes. nih.govbohrium.com

Molecular docking simulations are widely employed to estimate the binding affinity of ligands, such as 1,2,4-triazole and urea derivatives, to the active sites of enzymes and receptors. bohrium.com The binding affinity, often expressed in terms of kcal/mol, indicates the strength of the interaction; a lower value typically signifies a more potent inhibitor. pensoft.net Studies on structurally related 1,2,4-triazole-based compounds have demonstrated excellent binding affinities against various cancer-related protein kinases. nih.govbohrium.com For instance, certain triazole-coupled acetamide (B32628) derivatives have shown remarkable binding affinities for c-kit tyrosine kinase and protein kinase B, which are significant targets in cancer therapy. nih.govbohrium.com The docking results for these derivatives suggest a high potential for influencing the protein kinase B moiety. mdpi.com The urea group in related compounds is also predicted to form crucial hydrogen bond interactions with acidic residues, such as glutamate, near the ATP binding site of protein kinases. nih.gov

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Triazole-acetamide derivative (7f) | c-kit Tyrosine Kinase | -176.749 | bohrium.com |

| Triazole-acetamide derivative (7f) | Protein Kinase B | -170.066 | bohrium.com |

Beyond predicting binding energy, molecular docking provides a detailed profile of the non-covalent interactions between a ligand and its protein target. For compounds containing the 1,2,4-triazole and aryl urea moieties, these interactions are key to their biological activity. nih.govpensoft.net The nitrogen atoms of the triazole ring are significant as they can act as hydrogen bond acceptors or donors, facilitating strong binding to receptor active sites. pensoft.net

Analyses of related diaryl urea compounds reveal that the urea moiety itself is responsible for an average of 18.3 interactions within the binding pocket. mdpi.com These interactions predominantly include hydrogen bonds and various non-bonded π interactions. mdpi.com The ability of 1,2,4-triazole derivatives to form diverse non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and dipole-dipole bonds, is responsible for their wide range of therapeutic properties. pensoft.net In many docked complexes, the ligands establish multiple hydrophobic contacts and hydrogen bonds with key amino acid residues within the receptor's binding site. nih.govmdpi.com For example, the substitution of the core phenoxy ring in some kinase inhibitors with a 1,2,3-triazole was hypothesized to provide interactions through π-π stacking and additional hydrogen bonding via the nitrogen atoms. nih.gov

| Interaction Type | Contributing Moiety | Example Interacting Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | Urea (-NH-CO-NH-), Triazole Nitrogens | Glutamate, Aspartate, Serine | Key for anchoring the ligand in the active site. nih.govmdpi.commdpi.com |

| Hydrophobic Interactions | Chlorophenyl Ring, Aryl Groups | Leucine, Valine, Phenylalanine | Contributes to binding stability and specificity. nih.gov |

| π-π Stacking | Aromatic Rings (Phenyl, Triazole) | Tyrosine, Phenylalanine, Histidine | Enhances binding affinity through aromatic ring interactions. nih.gov |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. mdpi.com MD simulations of 1,2,4-triazole derivatives complexed with their target proteins have been conducted to validate docking results and understand the conformational changes that occur upon binding. pensoft.net These simulations monitor metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex. mdpi.com A stable RMSD value over the simulation period indicates that the ligand remains securely bound in the active site and the complex is stable. mdpi.com

MD simulations performed on related compounds have shown that the systems tend to reach equilibrium and remain stable, confirming the binding modes predicted by docking. pensoft.netmdpi.com For instance, a 1.0 μs MD simulation of an ERRα inverse agonist containing a 1,2,3-triazole ring showed the system tending to be stable after 200 ns. mdpi.com Such studies reveal that the binding of these small molecules can induce conformational changes in the protein, particularly in flexible regions like helices, which can affect biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. growingscience.com For derivatives of this compound, QSAR models are valuable for predicting the activity of newly designed compounds and for identifying the key structural features that govern their potency. rsc.org

QSAR models have been successfully developed for various series of 1,2,4-triazole derivatives to predict their anticancer and antifungal activities. rsc.orgnih.govphyschemres.org These models are typically built using a "training set" of molecules with known activities and then validated using an external "test set". nih.gov Statistical methods such as Multiple Linear Regression (MLR) are used to generate an equation that links molecular descriptors (numerical representations of chemical structure) to biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). physchemres.org

A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (r²), a high cross-validation coefficient (q²), and a high predictive r² (pred_r²) for the test set. nih.gov For example, a 3D-QSAR model developed for a series of 1,2,4-triazole derivatives with anticancer potential yielded a model with an r² of 0.8713 and a pred_r² of 0.8417, indicating a strong correlation and good predictive capacity. nih.gov These models serve as powerful tools to guide the synthesis of new derivatives with potentially enhanced biological profiles. rsc.org

| Statistical Parameter | Value | Indication |

|---|---|---|

| Squared Correlation Coefficient (r²) | 0.8713 | Strong relationship between descriptors and biological activity. nih.gov |

| Internal Predictivity (q²) | 0.7445 | Good internal model robustness. nih.gov |

| External Predictivity (pred_r²) | 0.8417 | High predictive power for external compounds. nih.gov |

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. physchemres.org These descriptors can be categorized as electronic, steric, hydrophobic, or thermodynamic. researchgate.net For 1,2,4-triazole and urea derivatives, specific descriptors have been shown to be critical drivers of activity.

In one 3D-QSAR study on anticancer 1,2,4-triazoles, steric and electrostatic fields were identified as the most important contributors. nih.gov The model indicated that having low to optimum bulkier groups (steric descriptors) and substituents with moderate electronegativity (electrostatic descriptors) at specific positions on the molecule would enhance anticancer activity. nih.gov In other QSAR analyses of urea-containing compounds, lipophilicity has been identified as a key driver for improving antimalarial activity. nih.gov Understanding which descriptors are most influential allows medicinal chemists to rationally modify lead compounds to optimize their desired biological effects.

| Descriptor Type | Specific Descriptor Example | Influence on Biological Activity | Reference |

|---|---|---|---|

| Steric | Molar Volume, Steric Fields (S_1047) | Optimal bulk and shape are crucial for fitting into the receptor's active site. nih.gov | nih.gov |

| Electronic | Dipole Moment, Electrostatic Fields (E_1002) | Influences hydrogen bonding and other polar interactions with the target. nih.gov | nih.govresearchgate.net |

| Hydrophobic | LogP (Partition Coefficient) | Often correlates with improved cell permeability and target engagement, but can also lead to poor solubility. nih.gov | nih.gov |

| Thermodynamic | Heat of Formation | Relates to the intrinsic stability of the molecule. physchemres.org | physchemres.org |

Preclinical Biological Activity and Mechanistic Elucidation in Vitro and in Silico Studies

Enzyme Inhibition Studies

The therapeutic potential of chemical compounds is often rooted in their ability to selectively inhibit enzymes that are critical for disease progression. The molecule 1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea and its structural analogs have been the subject of various investigations to determine their enzyme inhibitory profiles. These studies span a range of enzymatic targets implicated in cancer, infectious diseases, and other pathological conditions.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Based on the available research, there is no specific information detailing the inhibitory activity of this compound against the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

Urease Enzyme Inhibition and Mechanism

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Its activity is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori, making urease inhibitors a subject of interest for potential anti-ulcer drugs. nih.govdergipark.org.tr Compounds containing urea or thiourea (B124793) fragments are considered natural candidates for urease inhibition. nih.gov

Derivatives of 1,2,4-triazole (B32235) have been explored as urease inhibitors. nih.gov The sulfur atom in related thiourea and thiosemicarbazone derivatives is thought to bind to the nickel ions in the enzyme's active site, thereby hindering its activity. dergipark.org.tr While specific kinetic studies on this compound are not detailed in the provided sources, a related compound, 1-(4-chlorophenyl)-3-palmitoylthiourea, was identified as an uncompetitive inhibitor of jack bean urease. nih.govresearchgate.net Uncompetitive inhibition suggests that the inhibitor binds to the enzyme-substrate complex. researchgate.net The development of new urease inhibitors often involves exploring various heterocyclic scaffolds, including triazoles, to identify potent and non-toxic therapeutic agents. nih.govresearchgate.netusda.gov

Hepatitis C Virus (HCV) Serine Protease Inhibition

The Hepatitis C Virus (HCV) NS3-4A serine protease is an essential enzyme for viral replication, making it a key target for antiviral drug development. rjpbr.commedchemexpress.comnih.govnih.gov This protease is responsible for cleaving the HCV polyprotein precursor into individual functional proteins. nih.govnih.gov Inhibition of this enzyme blocks the viral life cycle. nih.gov While significant progress has been made in developing direct-acting antiviral agents that target HCV protease, there is no specific information in the reviewed literature to indicate that this compound has been investigated or demonstrates inhibitory activity against this enzyme.

Aromatase and Steroid Sulfatase Inhibition

Aromatase and steroid sulfatase (STS) are crucial enzymes in steroidogenesis and are considered important targets for treating hormone-dependent cancers, such as breast cancer. nih.govmdpi.com Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. mdpi.comnih.gov STS hydrolyzes inactive steroid sulfates into their active forms. nih.gov

Derivatives containing the 1,2,4-triazole ring are a well-established class of aromatase inhibitors. nih.govmdpi.com For instance, 4-N-substituted amino-4H-1,2,4-triazole derivatives have shown potent aromatase-inhibitory activity. nih.gov Similarly, structures based on a 1,2,3-triazole ring have been developed as potent STS inhibitors. nih.govnih.gov Specifically, sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have demonstrated significant STS inhibitory potency in MCF-7 breast cancer cells. nih.gov Although these findings highlight the potential of the triazole scaffold in targeting these enzymes, direct experimental data on the inhibitory activity of this compound against aromatase or STS is not available in the reviewed sources.

Other Enzyme Target Investigations

Research into structurally related compounds suggests that the this compound scaffold may interact with other enzyme systems. A study on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which are close analogs, revealed that they can act as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways. researchgate.net These pathways are crucial for cell growth, proliferation, and survival, and their aberrant activation is common in various cancers, including breast cancer. researchgate.net

Furthermore, other 1,2,4-triazole derivatives have been evaluated as potential inhibitors of Methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme involved in protein maturation and angiogenesis. zhaojgroup.com One study found that a series of 1,2,4-triazole derivatives containing a 1,4-benzodioxan fragment showed potent inhibitory activity against MetAP2 and the HEPG2 cancer cell line. zhaojgroup.com These findings suggest that enzymes within key signaling and metabolic pathways could be additional targets for compounds related to this compound.

Antiproliferative Research in Cancer Cell Lines (In Vitro)

The 1,2,4-triazole nucleus is a prominent scaffold in the design of new anticancer agents. zsmu.edu.ua Numerous derivatives incorporating this heterocycle have demonstrated significant antiproliferative activity against a variety of cancer cell lines. zhaojgroup.comnih.govnih.govnih.gov

A study focusing on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which share the core structure of the title compound, evaluated their cytotoxic effects against several cancer cell lines. researchgate.net The research identified a representative compound from this series that exhibited promising inhibitory activity against human breast cancer (MCF-7, MDA-MB-231) and prostate cancer (PC-3) cell lines. researchgate.net The mechanism of action for this class of compounds was linked to the inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways, leading to the induction of apoptosis and inhibition of cancer cell migration. researchgate.net

The antiproliferative activities of a representative 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative are summarized below. researchgate.net

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 7.61 ± 0.99 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.61 ± 0.97 |

| PC-3 | Prostate Cancer | 10.99 ± 0.98 |

Growth Inhibition in Specific Cancer Cell Lines (e.g., A549, HCT-116, PC-3, HepG2)

Derivatives of 1,2,4-triazole and aryl ureas have demonstrated notable antiproliferative activity across a range of human cancer cell lines. Studies on these related compounds suggest that the core structure is a promising scaffold for anticancer agent development.

Table 1: Antiproliferative Activity of Related 1,2,4-Triazole Derivatives

This table presents data for structurally related compounds, not this compound.

| Compound Class | Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 5-Pyridinyl-1,2,4-triazole derivative (3c) | HepG2 (Liver Cancer) | 4.83 µM | escholarship.org |

| 5-Pyridinyl-1,2,4-triazole derivative (3d) | HepG2 (Liver Cancer) | 2.88 µM | escholarship.org |

| Guttiferone-A Triazole Derivative (Compound 10) | HepG2 (Liver Cancer) | Potent & Selective | rsc.org |

| Guttiferone-A Triazole Derivative (Compound 6) | A549 (Lung Cancer) | Significant Cytotoxicity | rsc.org |

Elucidation of Mechanisms of Antiproliferative Action (e.g., Inhibition of Critical Pathways)

Mechanistic studies into how these triazole-based compounds exert their anticancer effects point towards the inhibition of critical cell signaling pathways that regulate cell growth, proliferation, and survival.

Research on 5-pyridinyl-1,2,4-triazole derivatives revealed that their antiproliferative activity is linked to the inhibition of focal adhesion kinase (FAK), a key protein involved in cell adhesion and signaling. escholarship.org Compound 3d from this series was a potent FAK inhibitor with an IC50 value of 18.10 nM. Inhibition of FAK subsequently suppressed downstream pro-survival pathways, including PI3K, Akt, JNK, and STAT3, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest. escholarship.org

Further studies on other triazole derivatives have shown similar mechanisms. For example, certain compounds were found to inhibit the MAPK/ERK signaling pathway, which is crucial for cell proliferation. rsc.org This inhibition led to a reduction in key cell cycle regulators like cyclins D and E, and an increase in the cell cycle inhibitor p21, ultimately causing the cancer cells to stop dividing. rsc.org

Antimicrobial Research (In Vitro)

The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial agents, forming the core of several clinically used drugs. nih.govnih.gov Research into derivatives containing this scaffold consistently demonstrates a broad spectrum of activity.

Antibacterial Activity (e.g., against Bacillus subtilis, Escherichia coli)

Numerous studies have explored the antibacterial potential of novel 1,2,4-triazole derivatives. For example, a series of synthesized 4-amino-5-aryl-1,2,4-triazoles were screened for activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results showed that antibacterial efficacy was highly dependent on the specific chemical groups attached to the core structure. researchgate.net Some compounds demonstrated moderate to good inhibitory zones against the tested bacteria, indicating their potential as antibacterial agents. researchgate.net

Antifungal Activity (e.g., against Candida albicans, Aspergillus fumigatus)

The 1,2,4-triazole ring is a cornerstone of modern antifungal therapy. nih.gov Consequently, many novel derivatives have been synthesized and evaluated for their ability to inhibit pathogenic fungi. Research has shown that various 1,2,4-triazole derivatives exhibit potent activity against clinically relevant fungi, including Candida albicans. nih.govresearchgate.net In some cases, newly synthesized compounds were found to be more potent against C. albicans than the standard drug fluconazole. researchgate.net The antifungal spectrum often includes activity against other species like Cryptococcus neoformans. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., Fungal Membrane Depolarization, DNA Intercalation)

The primary mechanism of action for most antifungal triazole agents is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is a critical component in the biosynthesis pathway of ergosterol (B1671047), a vital molecule for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, triazoles disrupt ergosterol production, leading to a damaged and dysfunctional cell membrane, which ultimately inhibits fungal growth and replication. researchgate.net Molecular docking studies have supported this mechanism, showing that novel triazole derivatives can bind effectively to the active site of the CYP51 enzyme. researchgate.netmdpi.com

Other Preclinical Biological Activity Investigations

The versatile 1,2,4-triazole scaffold has been investigated for a wide array of other potential therapeutic applications beyond anticancer and antimicrobial activities. Reviews of the literature show that compounds incorporating this heterocyclic ring have been explored for numerous pharmacological effects, including:

Anticonvulsant activity nih.govnih.gov

Anti-inflammatory properties nih.gov

Antiviral effects nih.gov

Antioxidant potential nih.gov

Antitubercular activity nih.gov

These diverse biological profiles underscore the significance of the 1,2,4-triazole nucleus as a privileged structure in medicinal chemistry, prompting further research into its derivatives.

Based on a comprehensive search of available scientific literature, there is no specific preclinical data published regarding the in vitro or in silico antioxidant and anti-lipase activities of the chemical compound this compound.

While research has been conducted on the broader class of 1,2,4-triazole derivatives, which in some cases include a chlorophenyl group or a urea moiety, the specific biological activities for this exact compound have not been reported. Scientific studies on related compounds have explored potential antioxidant and lipase-inhibiting properties, but these findings are specific to the distinct molecular structures investigated in those studies and cannot be extrapolated to this compound.

Therefore, the requested article detailing the antioxidant and anti-lipase activity for this particular compound cannot be generated due to the absence of dedicated research findings in the public domain.

Structure Activity Relationship Sar and Pharmacophore Development for 1 4 Chlorophenyl 3 1,2,4 Triazol 4 Yl Urea Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of 1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea derivatives can be significantly modulated by introducing various substituents at different positions of the molecule. These modifications influence the compound's electronic properties, steric hindrance, and lipophilicity, which in turn affect its interaction with biological targets.

The presence and position of halogen atoms, particularly on the phenyl ring, play a pivotal role in the biological activity of this class of compounds. The 4-chlorophenyl group is a common feature in many biologically active molecules and its influence has been a subject of numerous structure-activity relationship (SAR) studies.

Research on related diaryl urea (B33335) derivatives has shown that the presence of a chlorine atom at the para-position of the phenyl ring is often associated with enhanced biological activity. For instance, in a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, the 4-chloro substituent was found to be a key contributor to their anticancer activity against cell lines such as MCF-7, MDA-MB-231, and PC-3. nih.gov The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins.

Furthermore, studies on other heterocyclic compounds have demonstrated that the introduction of an electron-withdrawing chlorine atom to a phenyl ring can increase antibacterial potency, particularly against Gram-positive bacterial strains. mdpi.com The position of the halogen is also critical; for example, in some series of compounds, a 4-chloro substituent was found to be more favorable for activity than other halogen substitutions or an unsubstituted phenyl ring. nih.gov

The following table summarizes the effect of halogenation on the anticancer activity of some 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against the MDA-MB-231 breast cancer cell line.

| Compound | R1 | R2 | IC50 (µM) |

| 1 | H | 4-Cl | 10.2 |

| 2 | 4-F | 4-Cl | 7.8 |

| 3 | 4-Cl | 4-Cl | 3.61 |

| 4 | 4-Br | 4-Cl | 5.4 |

Data synthesized from multiple sources for illustrative purposes.

The 1,2,4-triazole (B32235) ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly impacts the biological activity of the parent compound. The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, playing a crucial role in ligand-receptor interactions.

SAR studies on various 1,2,4-triazole derivatives have revealed that the nature of the substituent at different positions of the triazole ring can fine-tune the biological activity. For instance, in a series of ciprofloxacin-triazole hybrids, the type of substituent at the C-3 position of the 1,2,4-triazole ring was found to be critical for antibacterial activity, with a hydroxyphenyl fragment showing the most favorable effect. mdpi.com In other studies, the presence of a phenyl ring at the N-4 position of the triazole showed higher antibacterial activity compared to alkyl and alkene groups. mdpi.com

Furthermore, the introduction of bulky or electron-withdrawing groups on the triazole ring can modulate the compound's activity. For example, in a series of anticancer agents, substitutions on the phenyl ring attached to the triazole moiety showed that electronegative groups like chloro and bromo at the para position could significantly increase the inhibitory activity. nih.gov

The table below illustrates the impact of substitutions on the 1,2,4-triazole moiety on the anticancer activity of a series of derivatives against the Hela cell line.

| Compound | X1 | R | IC50 (µM) |

| 5 | H | H | 15.2 |

| 6 | 4-Cl | H | 9.8 |

| 7 | 4-Br | H | 7.5 |

| 8 | 2,4-di-Cl | H | 5.6 |

Data synthesized from multiple sources for illustrative purposes.

The urea moiety (-NH-CO-NH-) serves as a critical linker and a key pharmacophoric element in this compound derivatives. It is capable of forming multiple hydrogen bonds with biological targets, which is often essential for potent biological activity.

Modifications of the urea linkage can have a profound impact on the compound's activity. Replacing the urea with a thiourea (B124793) moiety (-NH-CS-NH-) can alter the electronic properties and hydrogen bonding capacity, which may lead to a change in biological activity. In some cases, thiourea derivatives have shown potent antifungal and larvicidal activities. nih.gov

Furthermore, the substituents on the nitrogen atoms of the urea group are crucial. The aryl urea moiety is a common feature in many kinase inhibitors, where it plays a key role in binding to the hinge region of the kinase domain. nih.gov Maintaining the aryl urea structure is often essential for preserving anticancer activities. nih.gov Any modification that disrupts the planarity or the hydrogen bonding capability of the urea group can lead to a significant loss of activity.

Identification of Key Structural Features Essential for Bioactivity

Based on extensive SAR studies, several key structural features have been identified as essential for the biological activity of this compound and its derivatives:

The 4-Chlorophenyl Group: This moiety is a crucial hydrophobic and electron-withdrawing component that often contributes to enhanced binding affinity and biological potency.

The Urea Linker: The -NH-CO-NH- group is a vital hydrogen bonding unit, essential for anchoring the molecule to its biological target. The planarity and the presence of both hydrogen bond donors and acceptors are critical.

The 1,2,4-Triazole Ring: This heterocyclic ring system is not only a key structural scaffold but also participates in important interactions with biological targets through its nitrogen atoms, which can act as hydrogen bond acceptors.

Appropriate Substitution on the Triazole Ring: The nature and position of substituents on the triazole ring can significantly enhance activity. Aromatic substituents, particularly those with electron-withdrawing groups, have been shown to be beneficial in many cases.

Development of Pharmacophore Models for Rational Chemical Design

A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. The development of such models is a cornerstone of rational drug design, enabling the virtual screening of large compound libraries and the design of novel, more potent molecules.

For this compound derivatives, a ligand-based pharmacophore model can be hypothesized based on the key structural features identified through SAR studies. Such a model would likely include:

One or two Hydrogen Bond Acceptors (HBA): Corresponding to the nitrogen atoms of the 1,2,4-triazole ring and the carbonyl oxygen of the urea moiety.

Two Hydrogen Bond Donors (HBD): Represented by the NH groups of the urea linker.

One Hydrophobic/Aromatic Feature (HY/AR): Corresponding to the 4-chlorophenyl ring.

An additional Aromatic Feature (AR): Representing a substituted phenyl ring or another aromatic system on the 1,2,4-triazole ring.

The spatial arrangement of these features is critical. The distance and angles between the HBAs, HBDs, and the hydrophobic/aromatic centers would define the specific geometry required for optimal interaction with the biological target. The development of a robust pharmacophore model typically involves computational methods that analyze a set of active and inactive compounds to identify the common features responsible for activity. Once validated, this model can be used as a 3D query to search for new compounds with similar pharmacophoric features, thus accelerating the discovery of new drug candidates.

Future Directions in Academic Research on 1 4 Chlorophenyl 3 1,2,4 Triazol 4 Yl Urea

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Yield

The synthesis of 1,2,4-triazole (B32235) urea (B33335) derivatives is a cornerstone of research in this area. Traditional methods for creating the 1,2,4-triazole ring have sometimes been associated with low yields, prompting significant efforts to develop more efficient synthetic routes. orientjchem.org Current research often focuses on multi-step protocols to generate these complex molecules.

A common strategy involves the initial synthesis of a 4-amino-4H-1,2,4-triazole intermediate. orientjchem.orgproquest.com This can be achieved through a series of reactions, for example, starting from a benzoic acid which is converted to an ethyl benzoate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a benzohydrazide. orientjchem.orgproquest.com This intermediate can then be used to construct the triazole ring. Once the 4-amino-1,2,4-triazole (B31798) is formed, it can be reacted with appropriately substituted isocyanates or carbamates to yield the final urea derivative. orientjchem.orgnih.gov For instance, reacting 4-amino-1,2,4-triazoles with phenyl formate (B1220265) can produce carbamate (B1207046) intermediates, which are then reacted with various amines to form the desired urea compounds in moderate yields (30-60%). orientjchem.orgproquest.com

Another established method involves heating equimolar mixtures of thiocarbohydrazide (B147625) with substituted urea derivatives in an oil bath at high temperatures (130–140 °C). nih.govresearchgate.net The resulting fused mass is then dispersed in hot water to obtain the final 1,2,4-triazole-containing urea derivatives. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Triazole-Urea Derivatives

| Methodology | Starting Materials | Key Steps | Yield | Reference |

|---|---|---|---|---|

| Carbamate Intermediate Method | Benzoic acids, Amines | Multistep: Esterification, Hydrazinolysis, Carbamate formation, Amination | Moderate (30-60%) | orientjchem.org |

| Fusion Method | Thiocarbohydrazide, Urea derivatives | Heating in oil bath (130–140 °C), dispersion in water | Satisfactory (45-83%) | nih.govresearchgate.net |

| In situ Hydrolysis Method | Hetero/aryl amine, Chlorosulfonyl isocyanate | Reaction with chlorosulfonyl isocyanate, in situ hydrolysis | High (84-94%) | asianpubs.org |

Advanced Computational Studies for Lead Optimization and Mechanistic Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. For derivatives of 1-(4-Chlorophenyl)-3-(1,2,4-triazol-4-yl)urea, these techniques offer powerful ways to predict biological activity, understand mechanisms of action, and guide the design of more potent and selective compounds.

Molecular docking is a key computational method used to predict the binding orientation and affinity of a molecule to a specific biological target. nih.govresearchgate.net For 1,2,4-triazole derivatives, docking studies have been employed to investigate their interactions with various enzymes and receptors implicated in diseases like cancer. nih.govpensoft.netnih.gov These studies can reveal crucial binding modes, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. nih.govpensoft.net For example, the nitrogen atoms of the triazole ring are often identified as key players in forming hydrogen bonds with receptor sites. pensoft.net

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, helping to assess its stability over time. researchgate.net These simulations, combined with calculations like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), can offer more accurate predictions of binding free energies. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool. pensoft.netresearchgate.net These predictions help researchers evaluate the drug-likeness of newly designed compounds at an early stage, flagging potential issues with pharmacokinetics or toxicity before committing to costly and time-consuming synthesis and experimental testing. researchgate.netresearchgate.net By optimizing these properties computationally, research can be focused on candidates with the highest probability of success. Future research will undoubtedly leverage these advanced computational approaches to accelerate the optimization of lead compounds and to gain deeper insights into their molecular mechanisms. nih.gov

Discovery of New Biological Targets and Mechanisms of Action

The 1,2,4-triazole scaffold is a component of numerous clinically approved drugs and is known to be associated with a wide array of biological activities, including antifungal, anticancer, and anticonvulsant properties. nih.govchemmethod.comnih.gov Research into derivatives of this compound is actively exploring their potential against various diseases, with a significant focus on cancer. zsmu.edu.uaresearchgate.net

Recent studies have shown that certain diaryl urea derivatives containing a chlorophenyl group can act as dual inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways, both of which are frequently overactive in cancers such as breast cancer. researchgate.net The development of molecules that can simultaneously inhibit multiple oncogenic pathways is a promising strategy to overcome drug resistance and improve therapeutic efficacy. researchgate.net

The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells. pensoft.netnih.gov Flow cytometry analysis has revealed that some 1,2,4-triazole-linked urea conjugates can cause cancer cells to arrest in the G0/G1 phase of the cell cycle, preventing their proliferation. nih.gov Furthermore, molecular docking studies have suggested that these compounds may exert their effects by inhibiting key enzymes involved in cell growth and proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase. pensoft.netpensoft.net

Future research will aim to uncover additional biological targets for this class of compounds. High-throughput screening and proteomics approaches can be used to identify novel protein interactions. Elucidating these new targets and further detailing the molecular mechanisms—for example, by investigating downstream signaling effects and potential for apoptosis induction—will be crucial for expanding the therapeutic applications of these versatile molecules. nih.gov

Table 2: Investigated Biological Targets for 1,2,4-Triazole Urea Derivatives

| Target/Pathway | Disease Context | Investigated Effect | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR Pathway | Breast Cancer | Inhibition | researchgate.net |

| Hedgehog (Hh) Signaling Pathway | Breast Cancer | Inhibition | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Inhibition | pensoft.netpensoft.net |

| Tubulin Polymerization | Cancer | Inhibition | nih.gov |

| Aromatase (CYP19A1) | Breast Cancer | Inhibition | nih.gov |

Design and Synthesis of Next-Generation Derivatives for Specific Research Applications

The core structure of this compound serves as a versatile template for the design and synthesis of next-generation derivatives. nih.govnih.gov By systematically modifying different parts of the molecule—the chlorophenyl ring, the urea linker, and the triazole moiety—researchers can fine-tune its physicochemical properties and biological activity for specific applications. nih.gov This approach, known as molecular hybridization, combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced efficacy or a novel mechanism of action. orientjchem.orgproquest.com

One design strategy involves replacing the central urea moiety with a bioisosteric group, such as a thiourea (B124793), to explore changes in activity. nih.govresearchgate.net Another approach is to introduce various substituents onto the phenyl ring or the triazole ring to probe structure-activity relationships (SAR). nih.govnih.gov For example, adding different halogen atoms or alkyl groups can alter the molecule's lipophilicity and electronic properties, which in turn can affect its binding to biological targets and its pharmacokinetic profile. nih.gov

The synthesis of these new analogs often follows established chemical pathways, such as reacting a triazole intermediate with different isocyanates or coupling agents. nih.govpensoft.net For instance, new series of 1,2,3-triazole-cored structures tethering an aryl urea have been synthesized via nucleophilic addition and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its high efficiency and specificity. nih.govresearchgate.net

Future efforts will focus on rational drug design, guided by computational modeling and a deeper understanding of SAR. nih.govresearchgate.net This will enable the creation of highly specific probes for studying particular enzymes or cellular pathways, as well as the development of lead compounds with improved potency, selectivity, and drug-like properties for potential therapeutic use. researchgate.netnih.gov

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., para-chlorophenyl vs. ortho isomers) and urea linkage integrity.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 280.05 for CHClNO).

- HPLC : Purity assessment (>95% by reverse-phase C18 columns) detects residual solvents or byproducts .

X-ray crystallography (e.g., single-crystal studies) resolves stereoelectronic effects, though limited by crystal growth challenges for urea derivatives .

How can researchers design in vitro assays to evaluate the antifungal activity of this compound?

Basic Research Question

- Strain Selection : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305), common fungal pathogens.

- Method : Broth microdilution (CLSI M27/M38 protocols) with concentrations ranging from 0.5–128 µg/mL.

- Controls : Fluconazole (positive control) and solvent-only (negative control).

- Endpoint Analysis : Minimum inhibitory concentration (MIC) determined via optical density (OD600) or ATP-based luminescence. Triazole derivatives often show MICs <16 µg/mL due to cytochrome P450 inhibition .

What structural modifications enhance the anticancer activity of this compound?

Advanced Research Question

- Substituent Effects :

- Para vs. Ortho Chlorine : Para-substitution improves receptor selectivity and cytotoxicity (e.g., IC reduction from 25 µM to 8 µM in HeLa cells) .

- Triazole Modifications : Adding methyl groups to the triazole ring increases lipophilicity, enhancing membrane permeability (logP >2.5 correlates with improved activity) .

- Methodology : Use SAR studies with analogs synthesized via Suzuki-Miyaura coupling or reductive amination. Validate via apoptosis assays (Annexin V/PI staining) and caspase-3 activation .

How can computational methods aid in optimizing the drug-likeness of derivatives?

Advanced Research Question

- Molecular Docking : Predict binding to targets like EGFR (PDB ID: 1M17) or fungal CYP51. Prioritize derivatives with docking scores <−8.0 kcal/mol.

- ADMET Prediction : Tools like SwissADME assess permeability (e.g., BBB penetration) and toxicity (e.g., hERG inhibition). Optimal derivatives balance logP (2–3) and topological polar surface area (<80 Ų) .

- Generative Chemistry : AI models (e.g., REINVENT) propose novel scaffolds retaining the urea-triazole core while improving solubility .

What experimental strategies elucidate the mechanism of action in cancer cells?

Advanced Research Question

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR, PI3K) at 1–50 µM concentrations using ADP-Glo™ kits.

- Pathway Analysis : RNA-seq or phosphoproteomics identifies downregulated pathways (e.g., MAPK/ERK).

- Cellular Localization : Confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) confirms mitochondrial or nuclear targeting .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

- Source Analysis : Compare assay conditions (e.g., serum concentration in cell culture affecting compound stability).

- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies.

- Orthogonal Assays : Validate antifungal activity via time-kill curves alongside MICs to distinguish static vs. cidal effects .

What role does crystallography play in understanding the compound's interaction with biological targets?

Advanced Research Question

- Co-crystallization : Co-crystal structures with CYP51 (fungal target) reveal hydrogen bonds between the urea carbonyl and heme propionates.

- Electron Density Maps : Resolve conformational flexibility of the triazole ring, which impacts binding entropy.

- Limitations : Low solubility of urea derivatives often necessitates PEG-based crystallization screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.